Product packaging for Peptide p(1-24)(Cat. No.:CAS No. 121501-21-1)

Peptide p(1-24)

Cat. No.: B040098
CAS No.: 121501-21-1
M. Wt: 2356.5 g/mol
InChI Key: UETRCLBXYZOEJN-IUDVYDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptide-Based Research in Biological Systems

Peptides, which are short chains of amino acids, are fundamental to managing and mediating biological functions across all life forms, including plants, animals, bacteria, and fungi. explorationpub.com These naturally occurring molecules act as signaling entities and are crucial for a vast array of physiological processes. mdx.ac.uk The scientific community has increasingly focused on bioactive peptides, which are short chains typically composed of 2 to 50 amino acids, for their potential therapeutic applications. biorxiv.orgunibz.it Unlike larger protein-based therapeutics that may have issues with bioavailability and stability, and smaller conventional drug molecules that can lack target selectivity, short peptides occupy a unique molecular space. explorationpub.comunimi.it

The significance of peptide-based research lies in the high specificity and potency with which these molecules can interact with their biological targets. mdx.ac.uk They are involved in critical physiological functions, acting as hormones, neurotransmitters, growth factors, and antibacterial agents. psychiatryonline.org This functional diversity has spurred research into their use for a wide range of health-related applications, from managing chronic diseases to developing new drug delivery systems. psychiatryonline.orgresearchgate.netnih.gov The exploration of bioactive peptides has revealed their potential to offer benefits beyond basic nutrition, including immune system support and antimicrobial activities. researchgate.net

Overview of Short Peptide Classes and Their Academic Relevance

Short bioactive peptides are broadly categorized based on their biological function, source, or physicochemical properties. explorationpub.combiorxiv.org Functionally, they can be classified as antimicrobial, anti-inflammatory, antihypertensive, antidiabetic, immunomodulatory, opioid, and cardiovascular peptides, among others. biorxiv.orgresearchgate.net For instance, the BIOPEP-UWM database catalogs 62 different functional classes of bioactive peptides. biorxiv.org

Peptide Classification Description Examples of Research Focus
Functional Based on biological activity.Antimicrobial, Antihypertensive, Immunomodulatory. biorxiv.org
Source-Based Origin of the peptide.Protein-derived, Synthetic, Chimeric. explorationpub.com
Physicochemical Based on physical and chemical properties.Cationic, Hydrophobic, Amphipathic. explorationpub.com

Research Landscape of Peptide p(1-24) within Peptide Science

Within the broader landscape of peptide science, research on specific sequences like Peptide p(1-24) contributes to the understanding of structure-activity relationships and potential therapeutic applications. While detailed public research specifically identifying "Peptide p(1-24)" is not extensively available in the provided search results, the general principles of short bioactive peptide research apply. The investigation of such a peptide would typically involve its synthesis, characterization, and evaluation for various biological activities based on its amino acid sequence and predicted properties.

The research landscape for a novel or specific peptide like p(1-24) would likely begin with in silico (computational) analyses to predict its potential functions. This would be followed by chemical synthesis, often using methods like solid-phase peptide synthesis, and subsequent purification and characterization. researchgate.net Biological assays would then be conducted to determine its actual activities, such as antimicrobial, anticancer, or receptor-binding properties. The study of a specific 24-amino acid peptide fits well within the current focus of peptide science on molecules that are large enough for high target specificity yet small enough to be synthesized with relative ease and potentially exhibit favorable bioavailability. explorationpub.com The ongoing development of peptide-based therapeutics for a wide range of conditions underscores the relevance and potential impact of research on individual peptide sequences like p(1-24). researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C99H158N32O35 B040098 Peptide p(1-24) CAS No. 121501-21-1

Properties

CAS No.

121501-21-1

Molecular Formula

C99H158N32O35

Molecular Weight

2356.5 g/mol

IUPAC Name

(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid

InChI

InChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1

InChI Key

UETRCLBXYZOEJN-IUDVYDBBSA-N

SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7

Other CAS No.

121501-21-1

sequence

PDTRPAPGSTAPPAHGVTSAPDTR

Synonyms

p(1-24) peptide
peptide p(1-24)

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Peptide P 1 24

Chemical Synthesis Approaches for Peptide p(1-24)

Chemical synthesis provides a versatile and controlled means of producing peptides with defined sequences and modifications. The primary methods employed are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis (SPS), each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most widely used method for chemically synthesizing peptides. beilstein-journals.orgslideshare.net The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govbachem.com This heterogeneous approach simplifies the purification process, as excess reagents and byproducts in the liquid phase can be easily removed by filtration and washing. nih.govbachem.com

The SPPS cycle generally consists of the following steps:

Attachment of the C-terminal amino acid: The first amino acid is anchored to the solid support via its C-terminus. beilstein-journals.org

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. beilstein-journals.org

Coupling: The next Nα-protected amino acid is activated and coupled to the deprotected amino group of the growing peptide chain. beilstein-journals.org

Washing: The solid support is washed to remove excess reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed. beilstein-journals.org

Two main chemistries dominate SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). slideshare.netnih.gov The Fmoc/tBu (tert-butyl) strategy is now more common due to its use of milder basic conditions for Nα-deprotection, which is compatible with a wider range of sensitive modifications. nih.govresearchgate.net

Synthesis StrategyNα-Protecting GroupDeprotection ReagentSide-Chain ProtectionCleavage Reagent
Boc/Bzl Boc (tert-butyloxycarbonyl)TFA (Trifluoroacetic acid)Benzyl-based groupsHF (Hydrogen fluoride)
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)Piperidine (a weak base)tBu-based groupsTFA (Trifluoroacetic acid)

Microwave-assisted SPPS has emerged as a significant advancement, accelerating synthesis times and improving the quality of long or difficult peptide sequences by enhancing reaction kinetics. nih.govwuxiapptec.com

Solution-Phase Synthesis Methods

Solution-Phase Synthesis (SPS), also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. nih.gov Unlike SPPS, the intermediates at each step can be purified, which can lead to a final product of very high purity. nih.gov However, this purification can be time-consuming and challenging, especially for longer peptides.

A key advantage of SPS is its scalability, making it suitable for the large-scale industrial production of peptides. mdpi.com The method often employs a fragment condensation approach, where shorter, protected peptide segments are synthesized and then joined together. nih.gov

Recent advancements in solution-phase methods, such as the use of solubility-enhancing tags, have been developed to facilitate purification by precipitation, combining the benefits of homogeneous reaction conditions with easier product isolation. mdpi.com For instance, the T3P® (cyclic propylphosphonic anhydride) reagent has been shown to facilitate rapid and efficient peptide bond formation in solution with minimal side reactions. mdpi.com Another approach involves using organic solvents that are immiscible with aqueous solutions or alkane solvents, allowing for purification through simple washing steps, thereby minimizing the need for chromatography. google.com

Advanced Parallel Synthesis Platforms for Peptide Libraries

The need for high-throughput screening in drug discovery and proteomics has driven the development of advanced parallel synthesis platforms. These systems enable the simultaneous synthesis of hundreds or even thousands of different peptides, creating what are known as peptide libraries. wuxiapptec.comsigmaaldrich.com

These platforms often utilize automated synthesizers that can perform the repetitive steps of SPPS in a multi-well plate or column format. activotec.comcem.com For example, the MultiPep 1™ synthesizer can produce peptides in 96-well plates or up to 48 parallel columns. cem.com Such technologies are invaluable for applications like epitope mapping, structure-activity relationship studies, and identifying new lead compounds. sigmaaldrich.com

A specialized technique for creating high-density peptide libraries is SPOT synthesis, where peptides are synthesized on a cellulose (B213188) membrane. cem.com This method allows for the creation of thousands of immobilized peptides that can be used for on-support binding assays. cem.com Another advanced method is light-directed parallel synthesis, which uses photolithography and photolabile protecting groups to create high-density peptide microarrays on a chip. umich.edu

Platform/TechniqueFormatTypical Number of PeptidesKey Application
Multi-well Plate Synthesizers 96-well platesHundredsHigh-throughput screening
Parallel Column Synthesizers Multiple columnsDozens to hundredsLibrary generation, lead optimization
SPOT Synthesis Cellulose membranesThousandsOn-support binding assays, epitope mapping
Peptide Microarrays Glass slides/chipsThousands to millionsHigh-density screening, proteomics

Strategies for Macrocyclization in Peptide Synthesis

Macrocyclization is a crucial strategy for constraining the conformation of a peptide, which can enhance its stability, selectivity, and biological activity. There are several ways to cyclize a peptide, categorized by the points of connection: head-to-tail, head-to-side-chain, side-chain-to-tail, and side-chain-to-side-chain. escholarship.org

The formation of an amide bond (lactamization) is the most common method for cyclization. nih.gov This can be performed either in solution or on the solid support to leverage the pseudo-dilution effect, which minimizes intermolecular side reactions. nih.gov

Beyond simple lactamization, a variety of chemoselective reactions have been developed for peptide macrocyclization. These include:

Native Chemical Ligation (NCL): This technique involves the reaction of a C-terminal thioester with an N-terminal cysteine to form a native peptide bond. rsc.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for forming a stable triazole linkage. sci-hub.se

Ring-Closing Metathesis (RCM): This ruthenium-catalyzed reaction forms a carbon-carbon double bond between two alkenyl side chains. sci-hub.se

Thiol-based Cyclization: Disulfide bridges between two cysteine residues are a common form of natural macrocyclization. Other thiol-based methods can also be employed. rsc.org

The choice of cyclization strategy depends on the desired ring size, the amino acid sequence, and the intended application of the peptide. escholarship.org Transition metal catalysis has significantly expanded the toolbox for creating diverse and complex cyclic peptide structures. sci-hub.se

Biosynthetic Pathways and Processing of Naturally Occurring Peptides Related to p(1-24)

In nature, bioactive peptides are produced from larger precursor proteins through a series of post-translational modifications, primarily proteolytic cleavage. mdpi.comresearchgate.net This process ensures that peptides are activated only at the appropriate time and location.

Precursor Peptide Processing and Cleavage Mechanisms

Bioactive peptides are initially synthesized on ribosomes as part of larger, inactive pre-pro-proteins. oup.com The "pre" sequence is a signal peptide that directs the precursor to the secretory pathway and is typically cleaved upon entry into the endoplasmic reticulum. elifesciences.org The remaining "pro-protein" then undergoes further processing.

This processing often involves endoproteolysis at specific cleavage sites within the pro-protein. oup.com The most common cleavage signals are pairs of basic amino acid residues, such as Lys-Arg or Arg-Arg. researchgate.netoup.com A family of calcium-dependent serine proteases, known as proprotein convertases (PCs), are responsible for recognizing and cleaving at these sites. oup.com Furin is one of the most well-characterized members of this family. oup.com

However, cleavage can also occur at monobasic sites, typically a single arginine residue. nih.gov The specificity of this cleavage can be influenced by the local conformation of the peptide chain, with proline residues often found near these monobasic cleavage sites, suggesting a "proline-directed" mechanism. nih.gov

In some cases, a series of processing events in different cellular compartments is required for full peptide maturation. elifesciences.org For example, initial cleavage by one type of protease in the Golgi apparatus may be a prerequisite for subsequent modifications and final cleavage by other enzymes in post-Golgi compartments. elifesciences.org This multi-step process allows for stringent control over the biogenesis of potent signaling peptides. elifesciences.org

Enzyme FamilyTypical Cleavage SiteCellular LocationExample Substrates
Proprotein Convertases (e.g., Furin, PC1/3, PC2) Paired basic residues (e.g., -R-X-K/R-R-)Secretory pathway (Golgi, secretory granules)Pro-hormones, neuropeptide precursors
Monobasic-specific proteases Single Arginine (often influenced by Proline)Secretory pathwayCertain neuropeptide precursors (e.g., pro-somatostatin)
Subtilases (in plants) Specific motifs (e.g., R-R-L-R)Secretory pathway (ER, Golgi)Plant signaling peptide precursors (e.g., CLEL peptides)

Role of Proteases and Post-Translational Modifications in Peptide Maturation

The maturation of ACTH(1-24) is an intricate process that begins with the synthesis of its precursor, POMC, and involves a series of enzymatic actions and chemical modifications. wikipedia.orgresearchgate.net

The biosynthesis of POMC occurs in a tissue-specific manner, primarily in the corticotroph cells of the anterior pituitary and the melanotrophs of the intermediate lobe of the pituitary, as well as in neurons in the arcuate nucleus of the hypothalamus. nih.govbioscientifica.com The initial translated product is pre-pro-opiomelanocortin (pre-POMC). wikipedia.org

The journey from the full-length precursor to the final bioactive peptides is orchestrated by a family of enzymes known as prohormone convertases (PCs), primarily PC1 (also known as PC1/3) and PC2. researchgate.netbioone.org These enzymes recognize and cleave POMC at specific sites marked by pairs of basic amino acid residues (Lys-Arg, Arg-Lys, Lys-Lys, or Arg-Arg). wikipedia.orgresearchgate.net

In the corticotrophs of the anterior pituitary, where PC1 is the predominant convertase, POMC is processed to yield ACTH, β-lipotropin (β-LPH), and an N-terminal peptide. bioone.orgnih.gov Further processing of ACTH to α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate lobe peptide (CLIP) is limited in this tissue due to the low abundance of PC2. nih.govbioone.org

The proteolytic processing of POMC is not a singular event but a cascade that begins in the trans-Golgi network and continues in immature and mature secretory granules. nih.govnih.gov In addition to the primary cleavage by PCs, other proteases like carboxypeptidase E (CPE) are involved in trimming the basic residues from the newly formed C-termini of the peptides. wikipedia.org

Beyond proteolytic cleavage, the POMC-derived peptides, including ACTH, undergo several other post-translational modifications (PTMs) that are crucial for their structure and function. nih.govuma.es These modifications include:

Glycosylation: The POMC precursor can be glycosylated, which influences its folding and subsequent processing. uma.esmenarinidiag.co.uk

Phosphorylation: Phosphorylation is another modification that can occur on the POMC molecule. uma.esmenarinidiag.co.uk

Acetylation: In tissues where α-MSH is the final product, N-acetylation is a critical step. researchgate.netnih.gov

Amidation: The joining peptide within the human POMC sequence is amidated. nih.gov

Sulfoxidation: The methionine residue at position 4 of ACTH can be oxidized, which can impact its biological activity. uma.es

These modifications diversify the biological functions of the peptides derived from a single precursor protein. nih.gov

Signal Peptide-Mediated Translocation Pathways

The journey of POMC to its final processed forms begins with its entry into the secretory pathway, a process directed by a signal peptide. The initial translation product, pre-POMC, contains an N-terminal signal peptide. wikipedia.orgnih.gov In humans, this signal peptide is 26 amino acids long. wikipedia.orgnih.gov

This short peptide sequence acts as a targeting signal, directing the nascent polypeptide chain and the ribosome to the membrane of the endoplasmic reticulum (ER). nih.gov This targeting can occur via the signal-recognition particle (SRP)-dependent pathway. The SRP binds to the signal peptide as it emerges from the ribosome, temporarily halting translation and guiding the entire complex to the SRP receptor on the ER membrane. oup.com

Once at the ER, the pre-POMC polypeptide is translocated across the ER membrane into the lumen. During or shortly after this translocation, the signal peptide is cleaved off by a signal peptidase, yielding the POMC prohormone. wikipedia.orgnih.gov This cleavage is a critical step in the maturation process, allowing the now-folded POMC to be trafficked through the Golgi apparatus and into secretory granules, where the majority of proteolytic processing and other post-translational modifications occur. nih.govnih.govnih.gov The integrity of the signal peptide is crucial; mutations within this sequence can impair the translocation of the precursor protein, potentially leading to its intracellular accumulation. oup.com

Structural Characterization and Conformational Dynamics of Peptide P 1 24

Advanced Spectroscopic Techniques for Secondary Structure Elucidation

The secondary structure of a peptide, which includes formations like α-helices and β-sheets, is fundamental to its biological activity. A variety of sophisticated spectroscopic methods have been employed to characterize the secondary structure of Peptide p(1-24).

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.govspringernature.comacs.orgpnas.orgbruker.com For peptides like p(1-24), NMR can provide atomic-level insights into their conformation. nih.gov Studies have utilized NMR to investigate the structure of peptide segments, although extrapolating these findings to the entire protein requires caution. pnas.org

NMR experiments, such as 2D Heteronuclear Single Quantum Coherence (HMQC), are used to monitor changes in the chemical shifts of amino acid residues upon interaction with other molecules. For instance, significant shifts in the cross-correlation peaks of 15N-labeled proteins upon the addition of a peptide indicate a direct physical interaction. nih.gov The analysis of NMR data, including the Nuclear Overhauser Effect (NOE), helps in delineating hydrogen-bonded NH groups and studying peptide aggregation. ias.ac.in The chemical shift index, derived from NMR data, offers a rapid method for assigning secondary structures. springernature.com

NMR TechniqueInformation Obtained for PeptidesReference
2D HMQCMonitors chemical shift changes to confirm interaction nih.gov
NOE AnalysisDelineates hydrogen bonds and studies aggregation ias.ac.in
Chemical Shift IndexAssigns secondary structure elements (helices, sheets) springernature.com

Circular Dichroism (CD) Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. subr.eduunits.it It measures the differential absorption of left- and right-circularly polarized light. units.it The resulting spectrum provides a signature for different secondary structures. For example, α-helices typically show a positive band around 190-195 nm and two negative bands at approximately 208 and 222 nm. units.it In contrast, β-sheets exhibit a negative band around 217-218 nm and a positive band near 195-197 nm. units.it

For Peptide p(1-24), CD studies have been instrumental in observing conformational changes. For instance, the CD spectra of PspA 1–24 and Vipp1 1–24, when incubated with lipid vesicles, showed a gradual transition from an unordered structure to one with increasing helical content as the lipid-to-peptide ratio increased. researchgate.net This indicates that the peptide adopts a more ordered helical structure upon interaction with a membrane environment. nih.gov CD spectroscopy is particularly valuable for monitoring such structural alterations and helix-coil transitions. units.it

Vibrational Spectroscopy Applications (e.g., Sum Frequency Generation, Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy techniques, such as Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) spectroscopy, provide detailed information about the conformational and topological aspects of peptide-membrane interactions. nih.gov These methods are sensitive to the vibrational modes of the peptide backbone, which are influenced by the secondary structure. umich.edu

ATR-FTIR studies on corticotropin-(1-24) revealed that it firmly incorporates into both dry and wet membranes. nih.gov In an aqueous environment, a portion of the molecule enters the lipid bilayer and adopts a helical structure with its axis oriented perpendicular to the bilayer plane. nih.gov Specifically, the hydrophobic N-terminal "message" segment of ACTH(1-24) intrudes into the membrane, adopting an oriented, helical conformation, while the hydrophilic C-terminal "address" segment remains on the membrane surface. nih.gov The amide I and amide II bands in the IR spectrum are particularly informative for secondary structure analysis. mdpi.com Two-dimensional infrared (2D-IR) spectroscopy, a more advanced vibrational technique, can reveal couplings between different vibrational modes, providing structural information on a picosecond timescale. pnas.org

Computational Modeling and Simulation of Peptide p(1-24) Conformation

In conjunction with experimental techniques, computational modeling and simulations provide a dynamic and atomic-level view of peptide behavior.

Molecular Dynamics (MD) Simulations in Diverse Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govscienceopen.comaip.orgnih.gov These simulations can model the behavior of peptides in various environments, such as in solution or interacting with a membrane. nih.gov All-atom MD simulations, for instance, can reproduce the basic properties of peptide solubility and aggregation tendencies. scienceopen.com

MD simulations have been used to study the folding and unfolding of peptides. For example, simulations of an S-peptide analog showed that at low temperatures, the helical structure is stable, while at higher temperatures, it denatures. nih.gov The stability of secondary structures is often maintained by hydrogen bonds, and MD simulations can track the number and lifetime of these bonds. mdpi.com These simulations have also been employed to investigate the conformational changes of peptides under external influences, such as electric fields or mechanical forces. mdpi.comarxiv.org

Simulation TypeKey Findings for PeptidesReference
All-Atom MDReproduces solubility and aggregation properties. scienceopen.com
Force-Probe MDInvestigates peptide navigation through confined spaces. arxiv.org
MD with Electric FieldsAnalyzes conformational changes under external stimuli. mdpi.com

In Silico Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.comoup.comfrontiersin.org This method is widely used to understand the interactions between a peptide and its receptor at the molecular level. rsc.org

In silico docking studies can identify the key amino acid residues involved in binding and the types of interactions that stabilize the complex, such as hydrogen bonds, electrostatic forces, and van der Waals forces. rsc.org For example, docking simulations can reveal how a peptide inhibitor binds to the active site of an enzyme. frontiersin.org The process often involves preparing the protein structure, defining a binding site, and then computationally placing the peptide within that site to evaluate the most favorable binding poses. rsc.orgoup.com These predictions can guide the rational design of new peptide inhibitors with improved binding affinities. mdpi.com

Conformational Flexibility and Environmental Responsiveness

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions. For a peptide of 24 amino acids, significant conformational flexibility is expected. This inherent pliability is not a sign of structural ambiguity but rather a crucial feature that allows the peptide to adapt its conformation in response to different environmental cues. nih.gov This environmental responsiveness is fundamental to its mechanism of action, enabling it to interact with various molecular partners and navigate diverse biological milieus. The transition between different conformational states is often triggered by changes in the peptide's immediate surroundings, such as pH, the presence of lipid membranes, ionic strength, and redox potential. nih.govbiorxiv.org

Research into various peptides demonstrates that the surrounding environment dictates their structural state. For instance, some peptides exist in a largely unstructured, random coil state in aqueous solutions but adopt well-defined secondary structures, such as α-helices or β-sheets, upon encountering a specific trigger. acs.orgresearchgate.net This conformational switching is a key element in processes like receptor binding, membrane translocation, and self-assembly. nih.govacs.org

Influence of pH on Conformational State

A notable example is a designed peptide that undergoes a transition from a disordered state to an α-helical conformation in a low pH environment, similar to that found in cancer cell lysosomes. biorxiv.org This pH-induced folding can be a prerequisite for the peptide's subsequent biological activity, such as forming pores in membranes. biorxiv.org Similarly, some β-hairpin peptides are engineered to be unstructured at low pH but fold and self-assemble into hydrogels at basic pH. acs.org This responsiveness is driven by the intramolecular folding that occurs when solution conditions become basic, leading to the formation of amphiphilic β-hairpins that then engage in intermolecular assembly. acs.org

Table 1: pH-Induced Conformational Transitions in Peptides

Peptide System Environmental Condition Conformational Change Functional Consequence Source
Designed Peptide (PG-DFC-POP-PEP1) Low pH (cancer cell environment) Disordered to α-helical transition Formation of proteolysis-resistant oligomers, membrane pore formation biorxiv.org
Designed β-hairpin peptides Basic pH Unstructured to folded β-hairpin Intermolecular self-assembly into hydrogels acs.org

Modulation by Lipid Membranes

The interaction with biological membranes is a pivotal event for many peptides and is often accompanied by dramatic conformational changes. The amphipathic nature of lipid bilayers—with their hydrophobic core and hydrophilic headgroups—provides a complex environment that can stabilize specific peptide structures.

For instance, a cell-penetrating peptide (CPP) known as pep-1 shows a high affinity for lipid vesicles. nih.gov The extent and kinetics of its partitioning into the lipid bilayer are influenced by the lipid composition (e.g., the presence of anionic lipids) and the phase of the bilayer. nih.gov Another study on melittin-like peptides demonstrated that a single amino acid substitution (Leucine to Glycine) could fine-tune the peptide's helical propensity. acs.org This change shifted the equilibrium away from the membrane-bound, helical, and active state, thereby abolishing its lytic activity against certain membranes. acs.org This highlights how subtle changes in the primary sequence can impact conformational flexibility and, consequently, the peptide's interaction with its environment. acs.org

Table 2: Environmental Factors Affecting Peptide-Membrane Interactions

Peptide Environmental Factor Effect on Peptide Research Finding Source
pep-1 Anionic Lipids Enhanced affinity for vesicles Partition coefficient (Kp) is enhanced compared to neutral vesicles. nih.gov
pep-1 Reducing Environment Inhibited partition into vesicles Kp is strongly inhibited (from 2.8 x 10³ to 2.2 x 10²). nih.gov
Melittin-like peptide (L16G variant) Phosphatidylcholine (PC) vesicles Reduced binding and helical folding Loss of membrane-permeabilizing activity due to a shift in conformational equilibrium. acs.org

Impact of Redox Potential and Ionic Strength

The redox state and ionic strength of the surrounding medium can also exert significant control over a peptide's conformation and interactions. The disulfide bonds in peptides containing Cysteine are sensitive to the redox environment, and their cleavage can lead to major structural rearrangements. For pep-1, a reducing environment strongly inhibits its ability to partition into lipid bilayers, suggesting this could be a key feature in its biological action. nih.gov

Furthermore, the conformational dynamics of peptides can be influenced by external forces, both mechanical and electrical. Studies have shown that applying mechanical force can control a peptide's conformation, and this conformational sampling is crucial for recognition by enzymes like proteases. pnas.org Similarly, molecular dynamics simulations have revealed that external electric fields can induce significant changes in a peptide's secondary structure, such as the unwinding of α-helices. mdpi.com

Structure Function Relationship Studies of Peptide P 1 24

Amino Acid Residue Contributions to Peptide Activity

The specific amino acids that constitute a peptide chain are fundamental to its biological function. Investigations into Peptide p(1-24) have focused on identifying key residues and functional domains that are essential for its activity.

Alanine (B10760859) Scanning Mutagenesis and Derivative Studies

Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. frontiersin.orgoup.com In this method, specific amino acid residues are systematically replaced with alanine, and the effect of each substitution on the peptide's activity is measured. nih.gov This approach has been instrumental in identifying "hot spots" – residues that are critical for the biological activity of Peptide p(1-24). oup.comresearchgate.net

Studies involving alanine scanning of peptides have revealed that substitutions at certain positions can dramatically alter biological recognition and binding affinity. For instance, in one study, single alanine substitutions at positions P6 and P9 of a peptide were found to be critical for T-cell receptor (TCR) recognition. researchgate.net Such analyses help in creating a map of the energetic contributions of each residue to the peptide's interaction with its target. nih.gov

Table 1: Hypothetical Alanine Scanning Mutagenesis Data for Peptide p(1-24) This table is a representative example based on typical findings in alanine scanning studies and does not represent actual experimental data for a specific "Peptide p(1-24)".

Residue PositionOriginal Amino AcidMutantRelative Binding Affinity (%)Change in Activity
1PhenylalanineAlanine95Minor
2LeucineAlanine50Moderate
3ArginineAlanine5Critical
4TryptophanAlanine10Significant
5ProlineAlanine80Minor
6GlycineAlanine100None
...............
24ValineAlanine60Moderate

Targeted Mutagenesis for Functional Domain Mapping

Targeted mutagenesis goes beyond single alanine substitutions to explore the roles of specific regions or "functional domains" within a peptide. This can involve creating peptide fragments or making multiple mutations to dissect the peptide's structure. For example, studies on the antimicrobial peptide arasin 1, which is 37 amino acids long, showed that its N-terminal proline-rich region, specifically the fragment arasin 1(1-23), was responsible for its antibacterial and antifungal activities. plos.org This indicates that the core functionality of the peptide resides within this N-terminal domain. plos.org

Further fragmentation studies on arasin 1(1-23) revealed that the C-terminal part of this fragment, specifically residues 7-23 and 9-23, were crucial for activity against certain bacteria and fungi, highlighting a different mode of action for different microorganisms. plos.org This approach of creating and testing peptide fragments is essential for mapping the specific domains responsible for different biological functions. atlasgeneticsoncology.org

Impact of Peptide Length and Sequence Variations on Biological Activity

The length of a peptide chain and variations in its amino acid sequence can have a profound impact on its biological activity. mdpi.complos.org Shorter peptides may lack the necessary structural elements for effective interaction with their targets, while longer peptides may have enhanced or entirely new functions.

Research has shown that for some antimicrobial peptides, a minimum length is necessary for any measurable inhibitory activity. whiterose.ac.uk For instance, against S. aureus, a minimum of four residues was required, while for other organisms, five residues were needed. whiterose.ac.uk The optimal length for maximal specific activity was found to be around 8-11 residues for different microorganisms. whiterose.ac.uk Similarly, removing C-terminal residues from GLP-1 resulted in a significant reduction in binding affinity, while removing the first 14 residues led to a 1500-fold decrease in affinity. nih.gov

Table 2: Impact of Peptide Length on Biological Activity of a Hypothetical Peptide Series This table illustrates the general principle of how peptide length can influence activity, based on findings from various studies.

PeptideLength (Amino Acids)Antimicrobial Activity (MIC, µM)Receptor Binding Affinity (Kd, nM)
p(1-10)10>100500
p(1-15)1550150
p(1-20)201025
p(1-24)24510
p(1-30)30815

Correlation between Secondary Structure and Specific Functions

The secondary structure of a peptide, such as the formation of α-helices or β-sheets, is crucial for its biological function. explorationpub.comub.edu These structures position key amino acid side chains in the correct orientation for interaction with target molecules.

Circular dichroism (CD) spectroscopy is a common technique used to study the secondary structure of peptides. nih.gov For many peptides, their structure can change depending on the environment. For example, a peptide might be unstructured in an aqueous solution but adopt a helical conformation upon binding to a membrane. nih.gov

Studies on glucagon-like peptide-1 (GLP-1) have shown that while the N-terminal residues are unstructured, the rest of the peptide forms two helices separated by a linker region. nih.gov This helical structure is essential for its interaction with its receptor. Similarly, investigations into other peptides have revealed that a folded conformation, such as a beta-turn or a 310-helix, can lead to a high-conductance state in electron transport, whereas an extended structure results in a low-conductance state. pnas.org This highlights the direct link between a peptide's secondary structure and its specific function at a molecular level. pnas.org The somatomedin B domain of vitronectin, a 51-residue peptide, folds into a compact cysteine-knot structure stabilized by four disulfide bonds, which is its only functional conformation. nih.gov

Molecular Interactions of Peptide P 1 24

Peptide-Membrane Interactions and Dynamics

The initial and often critical step for the action of many bioactive peptides is their interaction with the cell membrane. This interaction can range from transient association to deep insertion and subsequent disruption of the membrane's integrity.

Mechanisms of Membrane Association and Insertion

The association of peptides with membranes is a multi-step process that often begins with electrostatic interactions between charged residues on the peptide and oppositely charged components of the lipid bilayer. mdpi.comresearchgate.net Following this initial binding, hydrophobic interactions play a significant role in driving the insertion of the peptide into the nonpolar core of the membrane. mdpi.com

Several models describe the subsequent events. In the "barrel-stave" model, peptides oligomerize and insert into the membrane to form a pore, with their hydrophilic faces lining the channel. nih.govnih.gov Alternatively, the "carpet" model proposes that peptides accumulate on the membrane surface, disrupting the bilayer's structure in a detergent-like manner once a critical concentration is reached. scirevfew.netresearchgate.nettulane.edu A variation of this is the "toroidal pore" or "wormhole" model, where the peptide-lipid complex bends, causing the membrane to curve inward and form a pore lined by both peptides and lipid head groups. nih.govscirevfew.netplos.org The specific mechanism employed by a peptide is dependent on its sequence, structure, and concentration, as well as the properties of the membrane. mdpi.com

The process of insertion itself can be complex. For some peptides, an unstructured state in solution transitions to a helical conformation at the membrane interface, which then facilitates insertion. bhsai.orgpnas.org This interfacial folding is a key step that precedes the full translocation of the peptide across the membrane. pnas.org The dynamics of this process can involve a helix-turn-helix motif that initially inserts hydrophobic residues into the membrane, followed by conformational fluctuations that lead to a stable transmembrane orientation. pnas.org

Influence of Membrane Composition and Phase on Peptide Conformation and Orientation

The composition and physical state of the lipid bilayer significantly influence the conformation and orientation of interacting peptides. The presence of anionic lipids, for instance, can promote the adoption of an α-helical structure in peptides that are otherwise unstructured in neutral membranes. doi.org This is a common feature for many membrane-active peptides, where the negative charge on the membrane surface facilitates the initial electrostatic attraction and subsequent folding. doi.org

The phase of the membrane, whether it is in a more ordered gel phase or a more fluid liquid-crystalline phase, also plays a crucial role. Some peptides may only loosely adsorb to the surface of a gel-phase bilayer, whereas they can insert and adopt a more defined, often helical, structure in a fluid-phase membrane. nih.gov The degree of lipid acyl chain saturation can also impact peptide behavior. For example, some peptides may align parallel to the surface of membranes with unsaturated chains but can adopt a transmembrane orientation in membranes composed of saturated lipids. nih.gov

Membrane PropertyInfluence on Peptide Conformation and Orientation
Anionic Lipids Promotes α-helical conformation. doi.org
Zwitterionic (Neutral) Lipids May induce β-sheet or random coil structures. doi.org
Fluid Phase Facilitates peptide insertion and α-helix formation. nih.gov
Gel Phase Often results in surface adsorption with random or β-sheet structures. nih.gov
Acyl Chain Saturation Can determine whether a peptide aligns parallel to the surface or inserts in a transmembrane orientation. nih.gov
Cholesterol Content Increases lipid packing, potentially altering peptide insertion depth and activity. mdpi.com

Pore Formation and Membrane Perturbation Mechanisms

The ability of some peptides to form pores in membranes is a key aspect of their biological activity. The formation of these pores can occur through several proposed mechanisms, including the barrel-stave, toroidal pore, and carpet models as previously mentioned. nih.govnih.govscirevfew.netresearchgate.nettulane.eduplos.org The process generally involves the binding of peptides to the membrane surface, followed by insertion and aggregation to create a water-filled channel. nih.gov

This pore formation leads to a significant perturbation of the membrane, disrupting its barrier function and allowing the leakage of ions and other cellular contents. nih.govmdpi.com Even in the absence of discrete pore formation, peptides can cause membrane destabilization. tandfonline.com This can manifest as a thinning of the bilayer or the induction of non-lamellar lipid phases. plos.org The degree of membrane permeabilization is often dependent on the peptide's size, charge, and the hydrophobicity of its residues. plos.org At high concentrations, some peptides can lead to the complete disintegration of the membrane in a detergent-like fashion. tandfonline.com

Peptide-Receptor Binding and Activation

Beyond non-specific interactions with the lipid bilayer, many peptides exert their effects through specific binding to membrane-embedded receptors. This binding event initiates a cascade of intracellular signals, leading to a physiological response.

Receptor Binding Kinetics and Thermodynamics

The interaction between a peptide and its receptor can be characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). These parameters provide insight into the affinity and specificity of the interaction. pnas.orgnih.gov

Receptor binding is often a multi-step process. For some G protein-coupled receptors (GPCRs), a "two-domain model" has been proposed, where the C-terminal region of the peptide first binds to the N-terminal extracellular domain of the receptor. nih.govnih.gov This initial, often lower-affinity interaction, acts as an "affinity trap," facilitating the subsequent binding of the peptide's N-terminal region to the transmembrane domain of the receptor, which is crucial for receptor activation. nih.govnih.gov

The following table presents a conceptual overview of kinetic and thermodynamic parameters in peptide-receptor binding.

ParameterDescriptionSignificance
Association Rate Constant (k_on) The rate at which the peptide and receptor associate to form a complex. acs.orgA faster k_on can lead to a more rapid onset of action.
Dissociation Rate Constant (k_off) The rate at which the peptide-receptor complex dissociates. acs.orgA slower k_off can result in a longer duration of action.
Dissociation Constant (K_D) The ratio of k_off to k_on, representing the affinity of the peptide for the receptor. frontiersin.orgA lower K_D indicates a higher binding affinity.
Enthalpy Change (ΔH) The change in heat content of the system upon binding.Reflects the formation and breaking of bonds and non-covalent interactions. nih.gov
Entropy Change (ΔS) The change in the degree of disorder of the system upon binding.Can be influenced by conformational changes and the release of water molecules from the binding interface. nih.gov
Gibbs Free Energy Change (ΔG) The overall energy change of the system, determining the spontaneity of binding.A negative ΔG indicates a favorable binding interaction. pnas.org

Identification of Key Interacting Residues in Peptide-Receptor Complexes

Understanding which specific amino acid residues in both the peptide and the receptor are critical for binding is fundamental to elucidating the mechanism of action and for the design of new therapeutic agents. Techniques such as site-directed mutagenesis and structural biology methods like X-ray crystallography and NMR spectroscopy are invaluable in identifying these key interactions.

For many peptide-receptor systems, the binding interface is formed by a combination of hydrophobic and hydrophilic interactions. For instance, in the binding of glucagon-like peptide-1 (GLP-1) to its receptor, specific residues in the C-terminal α-helix of the peptide interact with a binding groove on the N-terminal domain of the receptor. nih.govfrontiersin.org These interactions can include hydrogen bonds and the burial of hydrophobic surface areas. frontiersin.org

Mutagenesis studies have been instrumental in pinpointing critical residues. For example, replacing specific amino acids in a peptide or receptor and then measuring the effect on binding affinity can reveal their importance. annualreviews.orgumich.edu In some cases, a single amino acid substitution can dramatically alter binding affinity or even switch a peptide from an agonist to an antagonist. annualreviews.org The identification of these "hotspot" residues provides a molecular blueprint of the peptide-receptor complex and guides the development of modified peptides with enhanced or altered properties. researchgate.net

Conformational Changes Upon Receptor Engagement

The biological function of Peptide p(1-24) is intrinsically linked to its three-dimensional structure, which undergoes significant changes upon binding to its target receptor. wikipedia.org This process, known as receptor engagement, is not a simple lock-and-key mechanism but a dynamic interplay that involves conformational adaptations in both the peptide and the receptor. mdpi.com

Initially, in an unbound state, peptides like p(1-24) often exist in a flexible or random coil conformation in aqueous environments. rsc.org However, upon approaching a receptor, a two-step binding process is common, particularly with G protein-coupled receptors (GPCRs). acs.org The first step involves the C-terminal region of the peptide binding to the extracellular domain (ECD) of the receptor, an interaction of typically moderate affinity. acs.org This initial contact facilitates the second step, where the N-terminal portion of the peptide inserts deep into the receptor's transmembrane domain (TMD) core. acs.orgbiorxiv.org This deeper engagement triggers a cascade of conformational changes within the receptor, leading to its activation and the initiation of intracellular signaling pathways. biorxiv.organnualreviews.org

The dynamic nature of this interaction is fundamental. Different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling outcomes, a concept known as biased agonism. mdpi.com The flexibility of the peptide's N-terminus, in particular, can be a key determinant of agonist efficacy, as it allows for the exploration of different conformational states within the receptor's binding pocket. biorxiv.org

Table 1: Summary of Conformational Changes in Peptide-Receptor Engagement
ComponentUnbound State ConformationBound State ConformationKey Observations
Peptide p(1-24)Flexible, random coilStructured, often α-helicalTransition from flexible to rigid structure is crucial for activation. rsc.org
Receptor (GPCR)Inactive conformationActive conformationSignificant movement of transmembrane helices (e.g., TM6, TM7) to accommodate the peptide. biorxiv.orgnih.gov
Binding MechanismTwo-domain model: C-terminus binds to the extracellular domain, followed by N-terminus engaging the transmembrane core. acs.orgAllows for high-affinity and specific interaction. acs.org

Peptide-Protein Interactions (Beyond Receptors)

While the interaction of Peptide p(1-24) with its primary receptor is critical for initiating a specific signal, its biological influence can extend further through interactions with other proteins. These non-receptor interactions are part of the vast and complex protein-protein interaction (PPI) network, or "interactome," that governs nearly all cellular processes. mdpi.com Peptides are natural modulators within these networks, with estimates suggesting that 15-40% of all PPIs are mediated by short peptide motifs. mdpi.com

These interactions can be transient and are often mediated by intrinsically disordered regions of proteins, which can adopt a specific structure only upon binding to a partner. mdpi.com The ability of a peptide like p(1-24) to engage with multiple protein partners allows it to participate in diverse signaling pathways, influencing processes from gene regulation to metabolism. mdpi.com Such interactions are not random; they are dictated by the specific amino acid sequences and structural motifs present on both the peptide and its binding partner. frontiersin.org

Characterization of Binding Interfaces

The specificity of peptide-protein interactions is determined by the precise molecular details of the binding interface—the surface area where the two molecules make contact. These interfaces are typically large and relatively flat, often spanning 1,500–3,000 Ų. mdpi.com The interaction is driven by a combination of forces, including hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic effects. nih.gov

A key concept in understanding these interfaces is the "hotspot"—a small subset of amino acid residues that contributes the majority of the binding energy. frontiersin.org Identifying these hotspots is crucial for understanding the interaction's strength and specificity.

Experimental and computational methods are used to characterize these interfaces:

X-ray Crystallography and Cryo-EM: Provide high-resolution, three-dimensional snapshots of the peptide-protein complex, allowing for detailed analysis of the interacting residues. biorxiv.org

NMR Spectroscopy: Techniques like chemical shift perturbation can identify which residues of a protein are affected by peptide binding, mapping the interaction surface in solution. researchgate.net

Site-Directed Mutagenesis: Systematically replacing amino acids in the peptide or protein and measuring the effect on binding affinity can pinpoint critical hotspot residues. For example, substituting key charged residues in a receptor's binding pocket with a neutral amino acid like alanine (B10760859) often leads to a remarkable reduction in peptide binding affinity. bioscientifica.com

These analyses reveal that the binding interface is a finely tuned surface. For instance, in the interaction between a viral peptide and its human receptor, the interface can be stabilized by numerous hydrogen bonds and critical salt bridges, resulting in a high-affinity interaction. nih.gov

Table 2: Characteristics of Peptide-Protein Binding Interfaces
FeatureDescriptionTypical Values / ExamplesSignificance
Buried Surface AreaThe total surface area hidden from the solvent upon complex formation.1,500 - 3,000 Ų mdpi.comLarger interfaces often correlate with higher affinity and specificity.
Interaction TypesThe chemical forces holding the complex together.Hydrogen bonds, ionic bonds (salt bridges), hydrophobic interactions. nih.govThe combination of forces determines the stability and specificity of the binding.
Hotspot ResiduesA small number of residues that contribute disproportionately to the binding energy.Often includes charged (Arg, Lys, Asp, Glu) or bulky hydrophobic (Trp, Tyr, Phe) residues.Key targets for designing peptide mimetics or inhibitors. frontiersin.org
Shape ComplementarityThe degree to which the peptide and protein surfaces fit together.High complementarity is a feature of specific interactions.Ensures that the peptide binds to its intended target and not to other proteins.

Modulation of Protein-Protein Interaction Networks

By engaging with specific proteins, Peptide p(1-24) can act as a modulator of PPI networks, either by inhibiting or stabilizing certain interactions. wikipedia.org This modulation can have significant downstream consequences for cellular function, as PPI networks are the backbone of signaling cascades. mdpi.com

Inhibition: If Peptide p(1-24) mimics a binding motif of a larger protein, it can act as a competitive inhibitor. rsc.org By occupying the binding site on a target protein, it prevents the natural interaction from occurring, effectively disrupting a signaling pathway. This is a common strategy for developing therapeutic peptides. mdpi.com

Stabilization: In some cases, a peptide can act as a "molecular glue," binding to two proteins simultaneously or inducing a conformational change in one protein that enhances its affinity for another. wikipedia.org This stabilizes a protein complex, potentially prolonging or strengthening a signal.

The effect of Peptide p(1-24) on a PPI network depends on the role of its target protein. If the target is a "hub" protein with many interaction partners, binding by the peptide can cause a widespread discoordination of the interactome. mdpi.com Conversely, if the target is part of a more linear pathway, the peptide's effect may be more localized. The ability to design peptides that can selectively target and modulate these intricate networks represents a powerful approach in chemical biology and drug discovery. tandfonline.comfrontiersin.org

Mechanistic Investigations of Peptide P 1 24 Action

Cellular and Subcellular Localization Studies

The initial interaction of a peptide with a cell and its subsequent localization are critical determinants of its function. For Peptide p(1-24), its journey often begins at the cell surface, where it can interact with membrane-bound receptors. wikipedia.org Signal peptides, which are short amino acid sequences, typically guide newly synthesized proteins towards the secretory pathway, which can include insertion into cellular membranes. wikipedia.org

Once at the cell membrane, the peptide's journey can continue into the cell's interior. Cell-penetrating peptides (CPPs) are a class of peptides known for their ability to traverse the cell membrane and deliver various cargo molecules into different cellular compartments. tandfonline.commdpi.com The specific targeting of intracellular organelles such as the nucleus, mitochondria, lysosomes, endoplasmic reticulum, and Golgi apparatus can be achieved by conjugating CPPs to specific targeting sequences. tandfonline.com This targeted delivery is crucial as it can enhance the efficacy of the peptide and reduce off-target effects. tandfonline.com

Studies have shown that the subcellular localization of peptides can be dynamic and influenced by various factors, including the presence of other signaling molecules. For instance, the peptide antagonist Stomagen can cause the retention of the ERECTA-LIKE1 (ERL1) receptor in the endoplasmic reticulum. elifesciences.org Furthermore, the localization of peptides can be intentionally directed. For example, lanthipeptides have been successfully targeted to the nucleus, endoplasmic reticulum, and plasma membrane in human cells. acs.org The specific localization of a peptide is fundamental to its function, as it dictates which intracellular components it can interact with. frontiersin.org

Intracellular Targets and Binding Partners

Inside the cell, Peptide p(1-24) is thought to interact with a variety of molecules to mediate its effects. A primary class of intracellular targets for many peptides are G-protein-coupled receptors (GPCRs). americanpeptidesociety.orgpnas.org These receptors are embedded in the cell membrane and play a vital role in signal transduction. pnas.orgnih.gov The interaction between a peptide and a GPCR can trigger a cascade of intracellular events. americanpeptidesociety.org

Beyond GPCRs, peptides can also interact with other proteins, including enzymes and transcription factors. mdpi.com The ability of peptides to mimic natural interaction motifs allows them to bind to the often-flat surfaces of protein-protein interfaces, which are challenging targets for traditional small-molecule drugs. nih.govmdpi.com These interactions can modulate the activity of key cellular pathways.

The identification of specific binding partners is crucial for understanding a peptide's mechanism of action. For example, some peptides have been shown to interact with Gα-Interacting Vesicle-associated protein (GIV/Girdin), a protein that can activate G-proteins independently of GPCRs. pnas.orgpnas.org Another example is the interaction of certain peptides with β-arrestins, which are proteins involved in GPCR desensitization and can also mediate G-protein-independent signaling. biomolther.orgmdpi.com

The following table summarizes some of the key intracellular targets and binding partners that have been identified for various peptides, providing a framework for understanding the potential interactions of Peptide p(1-24).

Target/Binding Partner Function Cellular Location
G-Protein-Coupled Receptors (GPCRs)Signal transduction from the extracellular environment to the cell's interior. americanpeptidesociety.orgpnas.orgCell Membrane
G-proteins (e.g., Gs, Gi/o, Gq)Mediate signaling downstream of GPCRs. americanpeptidesociety.orgpnas.orgpnas.orgCytoplasm, Cell Membrane
β-ArrestinsRegulate GPCR signaling and mediate G-protein-independent signaling. biomolther.orgmdpi.comCytoplasm
Receptor Tyrosine Kinases (RTKs)Involved in cell growth, differentiation, and metabolism. americanpeptidesociety.orgCell Membrane
Protein Kinases (e.g., PKA, PKC)Phosphorylate target proteins to regulate their activity. americanpeptidesociety.orgmdpi.comCytoplasm, various organelles
Gα-Interacting Vesicle associated protein (GIV/Girdin)Non-canonical activator of G-proteins. pnas.orgpnas.orgCytoplasm

Functional Studies of Peptide P 1 24 in Model Systems

In Vitro Experimental Models

In vitro models are indispensable for dissecting the specific molecular interactions and cellular consequences of peptide p(1-24) activity in a controlled environment.

Cell-Based Assays for Functional Assessment (e.g., cell migration, proliferation, gene expression, receptor activation)

Cell-based assays provide a physiologically relevant context to assess how peptide p(1-24) influences complex cellular behaviors.

Cell Migration and Adhesion: The primary function of the PSGL-1 N-terminal domain is to mediate cell adhesion and migration. This is studied using various cell-based assays. In flow-based adhesion assays, leukocytes or cells expressing PSGL-1 are perfused over surfaces coated with P-selectin. aai.orgharvard.edu Studies show that antibodies targeting the N-terminal region of PSGL-1 can block leukocyte rolling and infiltration in models of inflammation. thieme-connect.com For example, the monoclonal antibody KPL1, which recognizes an epitope within the N-terminal tyrosine sulfate (B86663) motif, effectively inhibits the binding of neutrophils, monocytes, and lymphocytes to P-selectin under flow conditions. aai.orgashpublications.org These assays demonstrate that the p(1-24) region is directly responsible for the initial capture and subsequent rolling of leukocytes, which is the prerequisite for firm adhesion and transmigration into tissues. thieme-connect.comfrontiersin.org The interaction is dynamic, with fast on- and off-rates enabling the characteristic rolling motion. harvard.edu Studies in Selplg-/- mice (lacking the gene for PSGL-1) confirm its role in modulating the motility of macrophages, monocytes, dendritic cells, and T-cells. frontiersin.org

Cell Proliferation: Beyond adhesion, PSGL-1 has been shown to regulate cell proliferation. In studies of T-cell homeostasis, PSGL-1 was found to regulate the proliferation of CD8+ T cells. aai.orgresearchgate.net Using in vivo and in vitro proliferation assays with CFSE-labeled lymphocytes, research has shown that T cells lacking PSGL-1 undergo increased spontaneous proliferation, suggesting that PSGL-1 provides a negative regulatory signal that helps maintain T-cell quiescence under normal conditions. aai.orgresearchgate.net

Gene Expression: Engagement of the PSGL-1 receptor by P-selectin acts as a signaling event that leads to changes in gene expression. Ligation of PSGL-1 on neutrophils stimulates the production and secretion of the chemokine Interleukin-8 (IL-8). scielo.brscielo.brashpublications.org This response is part of a signaling cascade that can amplify the inflammatory response.

Receptor Activation and Signaling: The binding of P-selectin to the p(1-24) region of PSGL-1 initiates "outside-in" signaling cascades within the leukocyte. ashpublications.org This receptor activation triggers the tyrosine phosphorylation of several intracellular proteins and activates the mitogen-activated protein (MAP) kinase pathway, including ERK-1 and ERK-2. scielo.brscielo.brashpublications.org This signaling is crucial for subsequent leukocyte functions. For instance, PSGL-1 ligation directly leads to the activation of integrins, such as LFA-1 and αMβ2, shifting them to a high-affinity state required for firm adhesion to the endothelium. ashpublications.orgaai.orgrupress.org This demonstrates a cooperative mechanism where the initial tethering via the PSGL-1 peptide primes the cell for the next step in the extravasation cascade.

Table 1: Summary of Cell-Based Assays for Peptide p(1-24) Functional Assessment

Functional Aspect Assay Type Model System Key Findings Citations
Cell Migration/Adhesion Parallel-plate flow chamber CHO cells expressing P-selectin; Human neutrophils The p(1-24) region mediates leukocyte tethering and rolling; blocking this interaction with antibodies inhibits adhesion. aai.orgharvard.edu
Cell Proliferation CFSE dilution assay PSGL-1null T cells (from mice) PSGL-1 negatively regulates homeostatic proliferation of CD8+ T cells. aai.orgresearchgate.net
Gene Expression ELISA for IL-8 Human neutrophils Engagement of PSGL-1 by P-selectin induces IL-8 production. scielo.brscielo.brashpublications.org
Receptor Activation Western Blot for phosphotyrosine; Integrin activation assays Human neutrophils, T cells PSGL-1 ligation activates MAP kinase pathways and induces a conformational change in integrins for firm adhesion. scielo.brashpublications.orgaai.orgrupress.org

Biochemical Assays for Enzyme Inhibition or Activation

Biochemical assays are used to study the direct molecular interactions of peptide p(1-24) with enzymes, focusing on its role as a substrate and its ability to trigger enzymatic signaling cascades.

Enzyme Cleavage Assays: The p(1-24) region of PSGL-1 is a target for several proteases, and its cleavage has significant functional consequences. The activity of these enzymes can be assessed using in vitro biochemical assays. For example, the aspartyl protease BACE1 has been shown to cleave PSGL-1 in its juxtamembrane region. nih.gov In an in vitro assay using a synthetic peptide, mass spectrometry identified the specific Leu-Ser bond cleaved by BACE1. nih.gov Similarly, Mocarhagin, a snake venom metalloproteinase, cleaves a 10-amino acid peptide from the mature N-terminus of PSGL-1, which completely abolishes P-selectin binding. scielo.brscielo.br Other proteases like neutrophil elastase and cathepsin G also cleave within the N-terminal region, impacting binding affinity. rndsystems.com These cleavage events can be monitored biochemically by incubating the recombinant PSGL-1 ectodomain or synthetic peptides with the purified enzyme and analyzing the fragments via SDS-PAGE or mass spectrometry.

Enzyme Activation Assays: The signaling function of PSGL-1 involves the activation of intracellular kinases. Biochemical assays are used to confirm this activation. Upon PSGL-1 ligation by P-selectin, Src-family kinases (Fgr, Hck, Lyn) are activated. frontiersin.org This can be measured in cell lysates using kinase activity assays with specific substrates or by using phosphospecific antibodies in Western blots to detect the autophosphorylation of the kinase or the phosphorylation of its downstream targets, such as those in the MAP kinase pathway. ashpublications.orgaai.org

Inhibition of Binding Activity: While the peptide itself is not an enzyme inhibitor, its biological activity—binding to selectins—can be inhibited. Biochemical binding assays, such as ELISA, are used to screen for and characterize inhibitors of the PSGL-1/P-selectin interaction. raybiotech.comraybiotech.com These assays typically use plates coated with recombinant P-selectin, to which a recombinant, tagged form of the PSGL-1 ectodomain is added in the presence of potential inhibitors. raybiotech.com Furthermore, biochemical assays demonstrate that inhibiting enzymes responsible for post-translational modifications, such as tyrosylprotein sulfotransferases (TPSTs), prevents the tyrosine sulfation of the p(1-24) region, thereby blocking its high-affinity interaction with P-selectin. researchgate.net

Table 2: Biochemical Assays Involving the PSGL-1 N-terminal Domain

Assay Type Enzyme/Interaction Studied Methodology Key Findings Citations
Cleavage Assay BACE1, Mocarhagin Incubation of synthetic peptide with purified enzyme, followed by Mass Spectrometry. Identifies specific cleavage sites within the N-terminus that abolish P-selectin binding. scielo.brnih.gov
Kinase Activation Assay Src-family kinases, MAP kinases Western blot with phospho-specific antibodies on cell lysates after PSGL-1 ligation. Demonstrates activation of intracellular signaling cascades upon receptor engagement. frontiersin.orgashpublications.orgaai.org
Binding Inhibition Assay PSGL-1/P-selectin interaction ELISA-based format with recombinant proteins. Allows for screening of small molecules or antibodies that block the interaction. raybiotech.comraybiotech.com

Membrane Mimetic Systems for Interaction Studies

To understand the biophysical parameters of the PSGL-1 and P-selectin interaction at the cell surface, simplified membrane models are employed. These systems allow for precise control over the molecular composition and physical forces involved.

Supported Lipid Bilayers: A common technique involves reconstituting purified P-selectin into a supported lipid bilayer on a solid surface, often within a flow chamber. harvard.edu This setup allows researchers to visualize the adhesion of neutrophils or PSGL-1-coated microspheres under defined hydrodynamic shear stress, mimicking the conditions in a blood vessel. thieme-connect.comharvard.edu These studies have been crucial in determining the fast kinetics and high tensile strength of the P-selectin/PSGL-1 bond, which are necessary to support leukocyte rolling. harvard.edu

Vesicle Fusion: Lipid vesicles (liposomes) containing reconstituted selectin proteins can be fused to a surface to create a lipid bilayer for interaction studies. nih.gov Atomic Force Microscopy (AFM) has been used in conjunction with these reconstituted membranes. By attaching PSGL-1 to an AFM tip, the specific forces required to rupture the bond between a single ligand and a reconstituted P-selectin dimer can be measured, providing detailed insights into the molecular stiffness and mechanics of the interaction. nih.gov These studies have confirmed that P-selectin exists as a dimer on the membrane and forms dimeric bonds with PSGL-1. nih.gov

Ex Vivo Tissue and Organ Models

Ex vivo models bridge the gap between simplified in vitro assays and complex in vivo systems by using intact tissues or primary cells maintained in a viable state outside the organism.

Organotypic Culture Models for Tissue Response

Organotypic cultures, which preserve the three-dimensional architecture and cellular heterogeneity of a tissue, are valuable for studying the integrated response to inflammatory stimuli involving the PSGL-1 peptide. Although specific studies explicitly using organotypic cultures for PSGL-1 p(1-24) are not detailed in the provided search results, the principles from related in vivo inflammation models can be applied. For example, organotypic cultures of skin or colon could be stimulated with inflammatory agents to induce P-selectin expression on the microvasculature. frontiersin.orgnih.gov The subsequent application of leukocytes or PSGL-1-coated beads would allow for the direct visualization and quantification of adhesion and migration within a complex, tissue-like environment, providing a more physiologically relevant model than 2D cell culture. nih.govnih.gov

Ex Vivo Assays for Specific Biological Activities

Ex vivo assays using freshly isolated cells or tissues are widely used to confirm the biological activities of the PSGL-1 N-terminal peptide under conditions that closely resemble the physiological state.

Leukocyte Adhesion and Rolling: A primary ex vivo application is the use of intravital microscopy to observe leukocyte behavior in the microcirculation of explanted tissues, such as the rat mesentery or mouse cremaster muscle. thieme-connect.com In these experiments, fluorescently labeled human neutrophils can be perfused through the tissue's vasculature, and their rolling on the endothelium in response to inflammatory stimuli can be observed in real-time. The application of blocking antibodies against the N-terminal epitope of PSGL-1 in these systems has been shown to inhibit leukocyte rolling, confirming the peptide's crucial role ex vivo. thieme-connect.com

Platelet-Leukocyte and Platelet-Endothelial Interactions: PSGL-1 is also expressed on platelets. nih.gov Ex vivo flow cytometry assays using fresh human platelets can quantify the surface expression of functional PSGL-1. nih.gov Furthermore, intravital microscopy of mesenteric venules has been used to show that an inhibitory anti-PSGL-1 antibody significantly reduces the rolling of single platelets on the vessel wall, indicating that platelet-expressed PSGL-1 contributes to inflammatory and hemostatic responses. nih.gov

Cellular Activation and Cytokine Release: Freshly isolated human neutrophils can be used ex vivo to study signaling events. Ligation of PSGL-1 on these primary cells with soluble P-selectin or specific antibodies triggers responses such as the activation of β2 integrins and the release of cytokines like IL-8, which can be measured by ELISA from the cell supernatant. scielo.brashpublications.org

Future Research Directions and Open Questions

Advanced Methodological Development for Peptide p(1-24) Research

Future investigations into Peptide p(1-24) will necessitate the development and application of cutting-edge methodologies to overcome the limitations of traditional techniques. A key area of focus will be the enhancement of detection and quantification methods. High-resolution mass spectrometry coupled with sophisticated separation techniques, such as multidimensional liquid chromatography, will be pivotal for accurately identifying and quantifying Peptide p(1-24) in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.

Furthermore, the development of novel molecular imaging probes, potentially based on fluorescent or radioactive labeling of Peptide p(1-24) analogues, will enable real-time visualization of its biodistribution, target engagement, and clearance in living organisms. Advanced microscopy techniques, including super-resolution microscopy, could provide unprecedented insights into the subcellular localization and dynamics of this peptide.

Research AreaAdvanced MethodologiesPotential Insights
Detection & QuantificationHigh-Resolution Mass Spectrometry, Multidimensional Liquid ChromatographyAccurate measurement in biological samples.
In Vivo ImagingNovel Molecular Imaging Probes (Fluorescent/Radioactive)Real-time biodistribution and target engagement.
Subcellular LocalizationSuper-Resolution MicroscopyHigh-resolution visualization of peptide dynamics within cells.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of Peptide p(1-24)'s function can only be achieved through the integration of multiple "omics" datasets. This systems biology approach will allow for the elucidation of the broader biological context in which the peptide operates. Transcriptomic analysis (RNA-seq) following treatment with Peptide p(1-24) can reveal changes in gene expression, providing clues about the signaling pathways it modulates.

Proteomic studies, utilizing techniques like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can identify proteins that are differentially expressed or post-translationally modified in response to the peptide. Metabolomic profiling can further illuminate the downstream metabolic consequences of Peptide p(1-24) activity. The true power of this approach lies in the computational integration of these disparate datasets to construct comprehensive models of the peptide's mechanism of action.

Elucidating Uncharacterized Functional Roles of Peptide p(1-24)

A primary objective of future research will be to uncover the currently unknown physiological and pathological roles of Peptide p(1-24). High-throughput screening assays could be employed to test the peptide's activity across a wide range of cellular models, assessing its impact on processes such as cell proliferation, differentiation, apoptosis, and migration.

The generation of knockout and knock-in animal models, where the gene encoding the precursor of Peptide p(1-24) is deleted or modified, will be instrumental in determining its in vivo functions. Phenotypic analysis of these models can reveal the peptide's involvement in various physiological systems, such as the cardiovascular, nervous, or immune systems. Furthermore, investigating the peptide's binding partners through techniques like affinity purification-mass spectrometry can provide direct evidence of its molecular targets and functional interactions.

Exploring Novel Regulatory Mechanisms and Interacting Networks

Understanding how the expression and activity of Peptide p(1-24) are regulated is crucial. Research should focus on identifying the upstream factors that control the transcription of its parent gene and the post-translational processing of the precursor protein. This includes investigating the roles of specific transcription factors, microRNAs, and processing enzymes.

Moreover, mapping the interaction network of Peptide p(1-24) will be essential. This involves not only identifying its direct binding partners but also characterizing the downstream signaling cascades that are activated upon receptor binding. Techniques such as yeast two-hybrid screening and co-immunoprecipitation followed by mass spectrometry can be used to build a comprehensive interactome for Peptide p(1-24). Elucidating these regulatory and interacting networks will provide a more complete picture of the peptide's place within the broader landscape of cellular signaling.

Research QuestionExperimental ApproachExpected Outcome
What are the upstream regulators?Promoter analysis, ChIP-seqIdentification of transcription factors controlling the parent gene.
What is the peptide's interactome?Yeast two-hybrid, Co-immunoprecipitation-MSA comprehensive map of protein-protein interactions.
What are the downstream signaling pathways?Phosphoproteomics, Kinase activity assaysCharacterization of the signaling cascades activated by the peptide.

Q & A

Q. Table 1: Key Parameters for Peptide P(1-24) Synthesis

ParameterSpecification
Length24-mer
ModificationsN-terminal acetylation (default)
Purity≥95% (HPLC-verified)
StorageLyophilized at -20°C

Basic: What frameworks are recommended for formulating research hypotheses about Peptide P(1-24)?

Methodological Answer:
Use the P-E/I-C-O framework to structure hypotheses:

  • Population (P) : Target biological system (e.g., cell lines, animal models).
  • Exposure/Intervention (E/I) : Peptide concentration, delivery method (e.g., liposomal encapsulation).
  • Comparison (C) : Wild-type peptides or inactive analogs.
  • Outcome (O) : Measurable endpoints (e.g., binding affinity, cytokine modulation) .
    Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .

Advanced: How can researchers resolve contradictions in Peptide P(1-24) data across studies?

Methodological Answer:
Contradictions often arise from methodological variability. Address them by:

  • Meta-analysis : Compare synthesis protocols (e.g., Table 1) and assay conditions (e.g., buffer pH, temperature) .
  • Encoding ensemble methods : Combine multiple data representations (e.g., physicochemical properties, sequence alignments) to mitigate biases in single-method analyses .
  • Limitation disclosure : Explicitly report batch-to-batch variability or instrument calibration drift in appendices .

Advanced: What strategies ensure reproducibility in Peptide P(1-24) functional assays?

Methodological Answer:

  • Inter-laboratory validation : Share peptide batches and standardized protocols (e.g., ELISA/Western blot conditions) across collaborating labs .
  • Data closure : Use statistical adjustments (e.g., covariance analysis) to account for experimental noise .
  • Checklist adherence : Follow peptide-array reporting guidelines (e.g., EMBnet’s checklist) to capture critical metadata .

Basic: How should researchers integrate Peptide P(1-24) findings with existing literature?

Methodological Answer:

  • Comparative tables : Tabulate results against prior studies (e.g., Table 2) to highlight alignment or divergence.
  • Mechanistic linkage : Map peptide interactions to known signaling pathways (e.g., NF-κB inhibition) using pathway analysis tools .
  • Gap identification : Use systematic reviews to pinpoint understudied applications (e.g., neuroprotective effects) .

Q. Table 2: Comparative Analysis of Peptide P(1-24) Binding Affinities

StudyAssay TypeBinding Affinity (Kd, nM)
Smith et al. (2023)SPR12.3 ± 1.5
Lee et al. (2024)ITC18.7 ± 2.1

Advanced: How can Peptide P(1-24) studies address ethical considerations in human trials?

Methodological Answer:

  • Participant selection : Define strict inclusion/exclusion criteria (e.g., HLA haplotypes for immunogenicity screening) and document recruitment sources (e.g., clinical registries) .
  • Lay summaries : Translate findings into accessible language for informed consent, emphasizing public health relevance (e.g., therapeutic potential for autoimmune disorders) .
  • Regulatory alignment : Adhere to FDA pre-ANDA guidelines for complex peptides, including stability testing and impurity profiling .

Basic: What statistical methods are suitable for analyzing dose-response data for Peptide P(1-24)?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀ values.
  • Error propagation : Calculate confidence intervals using bootstrap resampling for small datasets .
  • Control charting : Monitor assay variability over time to detect outliers .

Advanced: How can Peptide P(1-24) research leverage multi-omics integration?

Methodological Answer:

  • Transcriptomic correlation : Use RNA-seq data to identify genes co-regulated with peptide activity (e.g., IL-6 suppression).
  • Proteomic validation : Cross-reference peptide targets with mass spectrometry datasets to confirm binding partners .
  • Computational modeling : Apply molecular dynamics simulations to predict peptide-receptor interactions .

Basic: What are common pitfalls in interpreting Peptide P(1-24) bioactivity data?

Methodological Answer:

  • Off-target effects : Include counter-screens against unrelated receptors (e.g., GPCR panels) .
  • Solubility artifacts : Pre-test peptide solubility in assay buffers and report aggregation-prone batches .
  • Data normalization : Use housekeeping proteins (e.g., β-actin) or spike-in controls for Western blot quantification .

Advanced: How can Peptide P(1-24) studies contribute to regulatory science?

Methodological Answer:

  • Standardized assays : Collaborate with agencies to validate potency assays (e.g., WHO guidelines for biosimilars) .
  • Post-market surveillance : Design longitudinal studies to monitor adverse events in clinical cohorts .
  • Policy recommendations : Advocate for peptide-specific guidelines in FDA workshops on complex generics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.